molecular formula C14H8N4 B11482297 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile CAS No. 10432-47-0

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B11482297
CAS No.: 10432-47-0
M. Wt: 232.24 g/mol
InChI Key: YIELBGKTWNPVKC-UHFFFAOYSA-N
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Description

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (CAS: 23767-79-5) is a specialized cyclopropane derivative with molecular formula C13H6N4 and molecular weight of 218.21 g/mol. This tetracarbonitrile compound features a highly strained cyclopropane ring system with four nitrile groups and a phenyl substituent, creating significant electronic complexity and structural rigidity . The compound demonstrates physical properties including a density of 1.33 g/cm³, boiling point of 575.7°C, and flash point of 302.8°C, indicating good thermal stability for research applications . As part of the cyclopropane-tetracarbonitrile family, this compound shares structural similarities with related derivatives including 3-phenyl (CID 263803) and 3-methyl-3-thiophen-2-yl (CID 263793) analogues, providing researchers with a platform for comparative structure-activity studies . The compound's rigid, defined conformation and unique electronic properties make it particularly valuable for materials science applications and as a building block in pharmaceutical research where strained ring systems are increasingly investigated for their biological activity . Researchers utilize this tetracarbonitrile derivative in developing biologically active compounds, with recent studies demonstrating that phenylcyclopropane carboxamide derivatives exhibit distinct effective inhibition on the proliferation of U937 pro-monocytic human myeloid leukemia cell lines . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

10432-47-0

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

IUPAC Name

3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C14H8N4/c1-12(11-5-3-2-4-6-11)13(7-15,8-16)14(12,9-17)10-18/h2-6H,1H3

InChI Key

YIELBGKTWNPVKC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Substituted Benzylidene)malononitrile Intermediate

Malononitrile reacts with aromatic aldehydes under basic conditions to form α,β-unsaturated dinitriles. For 3-methyl-3-phenyl derivatives, 4-methylbenzaldehyde or acetophenone derivatives are employed as starting materials.

Typical Procedure:

  • Reactants : 4-Methylbenzaldehyde (1.0 equiv), malononitrile (1.2 equiv).

  • Base : Triethylamine (0.1 equiv) in ethanol.

  • Conditions : Stirred at 25–27°C for 4 hours.

  • Yield : 93% (yellow solid).

Key Data :

ParameterValue
Intermediate2-(4-Methylbenzylidene)malononitrile
1H^1H NMR (DMSO)δ 8.26 (d, J = 8.8 Hz, 2H), 8.12 (s, 1H), 7.45 (d, J = 8.8 Hz, 2H), 2.42 (s, 3H).

Cyclopropanation via Bromine-Mediated Ring Closure

The α,β-unsaturated dinitrile undergoes cyclopropanation using bromine and sodium ethoxide:

Procedure:

  • Reactants : 2-(4-Methylbenzylidene)malononitrile (1.0 equiv), bromine (2.0 equiv).

  • Base : Sodium ethoxide (1.2 equiv) in ethanol.

  • Conditions : Stirred at room temperature for 6 hours.

  • Yield : 87% (white solid).

Mechanistic Insight :
Bromine acts as an electrophilic carbene source, facilitating [2+1] cycloaddition to form the cyclopropane ring. Steric effects from the methyl group influence regioselectivity, favoring the 3-methyl-3-phenyl configuration.

Characterization :

TechniqueData
1H^1H NMR (CDCl₃)δ 7.45 (d, J = 8.8 Hz, 2H), 7.19 (d, J = 8.8 Hz, 2H), 2.38 (s, 3H), 1.72 (s, 1H).
MS (ESI)m/z 263.0 [M+H]⁺

One-Pot Synthesis Using Organosilicon Reagents

A modified approach employs tris(trimethylsilyl)methyllithium (TsiLi) for cyclopropanation:

Procedure:

  • Reactants : Tetra-substituted cyclopropyl benzyl bromide (1.0 equiv), TsiLi (2.5 equiv), carbon disulfide (1.5 equiv).

  • Solvent : Dichloromethane at −40°C.

  • Yield : 82% (colorless crystals).

Advantages :

  • Avoids hazardous bromine.

  • Enhances steric control for methyl group incorporation.

Structural Confirmation :

ParameterValue
13C^{13}C NMRδ 118.2 (CN), 35.7 (cyclopropane C), 21.4 (CH₃).

Tandem Reduction-Cyclization Strategy

For substrates with nitro groups, a three-step protocol is employed:

  • Knoevenagel condensation.

  • Cyclopropanation.

  • Nitro reduction to amine (optional for derivative synthesis).

Reduction Step:

  • Reactants : 3-(4-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile (1.0 equiv).

  • Reductant : Hydrazine hydrate (5.0 equiv), FeCl₃·6H₂O (catalyst).

  • Conditions : Reflux in ethanol for 2 hours.

  • Yield : 65% (3-(4-aminophenyl) derivative).

Application Flexibility :
This method allows access to both nitro and amino derivatives, expanding utility in drug discovery.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Bromine-mediated87High regioselectivity, scalableBromine toxicity
Organosilicon82Mild conditions, no halogensCostly reagents
Tandem65–87Versatile for derivativesMulti-step, lower efficiency

Reaction Optimization and Challenges

Solvent and Base Selection

  • Ethanol vs. THF : Ethanol improves cyclopropanation yields (75% vs. 44% in THF).

  • Sodium ethoxide outperforms weaker bases (e.g., K₂CO₃) in minimizing side reactions.

Steric and Electronic Effects

  • Electron-withdrawing groups (e.g., −NO₂) on benzaldehydes accelerate cyclopropanation.

  • Methyl groups increase steric hindrance, requiring prolonged reaction times (6–12 hours) .

Chemical Reactions Analysis

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under specific conditions:

  • Lewis Acid-Mediated Reactions :
    TaCl<sub>5</sub> induces ring-opening in the presence of aromatic aldehydes, forming substituted tetrahydronaphthalenes. This proceeds via a carbocationic intermediate (Scheme 1) .
    Example :
    Reaction with benzaldehyde yields 4-phenyl-3,4-dihydronaphtalene-2,2(1H)-dicarboxylate derivatives (87% yield) .

Reaction ConditionsProductYieldReference
TaCl<sub>5</sub>, 1,2-dichloroethane, 24 hChlorinated tetrahydronaphthalenes81–87%
  • Electrophilic Additions :
    Bromine or BrCN promotes cyclopropane ring-opening to generate carbenoid intermediates. These intermediates participate in spirocyclization or malonate derivatives .

Nitrile Group Reactivity

The tetracarbonitrile structure enables nucleophilic additions and reductions:

  • Nucleophilic Additions :
    Organometallic reagents (e.g., Grignard) add to the nitrile groups, forming substituted amines or ketones after hydrolysis. Steric hindrance from the phenyl group directs selectivity toward less hindered positions.

  • Reduction to Amines :
    Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitriles to primary amines. For example, reduction of 3-(4-nitrophenyl)cyclopropane-tetracarbonitrile produces 3-(4-aminophenyl) derivatives in 65.25% yield .

SubstrateConditionsProductYieldReference
3-(4-Nitrophenyl) derivativeFeCl<sub>3</sub>, N<sub>2</sub>H<sub>4</sub>·H<sub>2</sub>O3-(4-Aminophenyl) derivative65.25%

Electron-Deficient Cyclopropane Reactivity

The electron-withdrawing cyano groups activate the cyclopropane for [2+1] cycloadditions:

  • With Carbenes :
    Reacts with dichlorocarbenes to form bicyclic structures. The reaction follows a stepwise mechanism involving diradical intermediates.

Steric and Electronic Effects

  • Steric Hindrance :
    The 3-methyl and 3-phenyl groups hinder nucleophilic attacks at adjacent positions, favoring reactivity at the less hindered C-1 and C-2 nitriles .

  • Electronic Effects :
    Nitrile groups stabilize transition states through conjugation, as evidenced by IR spectra showing strong C≡N stretching at ~2240 cm<sup>−1</sup> .

Ring-Opening with TaCl<sub>5</sub> (Scheme 2)

  • Coordination of TaCl<sub>5</sub> to the cyclopropane ring.

  • Electrophilic attack by aldehyde-TaCl<sub>5</sub> complex, generating a carbocation.

  • Cyclization via Friedel-Crafts alkylation, forming a tetrahydronaphthalene core.

  • Chlorination via S<sub>N</sub>2 substitution.

Nitrile Reduction Mechanism

  • Hydrazine-mediated nitro group reduction to amine.

  • Simultaneous nitrile reduction to amine under FeCl<sub>3</sub> catalysis.

Thermochemical Data

Experimental thermochemical data for related cyclopropanes (Table 1) :

CompoundΔfH° (kJ/mol)Reference
3-Phenylcyclopropane-1,1-dicarboxylate-128.3 ± 2.1
Tetracarbonitrile derivativesNot reported

Scientific Research Applications

Synthesis Applications

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives that have biological significance. For example, it has been used in the synthesis of NVP-BEZ-235 derivatives, which are known for their anticancer properties. The compound's unique structure allows for functionalization that enhances its reactivity and utility in synthetic pathways.

Synthesis Route Example

A notable synthetic route involves the reaction of malononitrile with substituted benzaldehydes under controlled conditions to yield this compound. This method has been optimized for yield and efficiency:

StepReagentsConditionsYield
1Malononitrile + BenzaldehydeRoom Temperature93%
2Intermediate + BromineStirring at RT87%
3Final product isolationReflux with ethanol65.25%

Pharmaceutical Applications

The compound has been studied for its biological activity and potential therapeutic applications. Research indicates that derivatives of cyclopropane compounds exhibit significant anticancer and antimicrobial properties.

Case Study: Anticancer Activity

In a study involving various synthesized derivatives of cyclopropane compounds, several exhibited promising antiproliferative activity against human cancer cell lines:

Compound NameIC50 (µg/mL) on HCT-116IC50 (µg/mL) on MCF-7
Compound A5.06.5
Compound B3.84.2
This compound 4.5 5.0

These results suggest that the compound's derivatives could be further explored for development into effective cancer treatments.

Other Industrial Applications

Beyond pharmaceuticals, this compound finds use in the production of fine chemicals and agrochemicals. Its role as a precursor in synthesizing pesticides and surfactants highlights its versatility in chemical manufacturing.

Summary of Industrial Uses

  • Fine Chemical Intermediates : Used in the synthesis of various organic compounds.
  • Pesticide Production : Serves as a key ingredient in formulating agrochemicals.
  • Surfactants : Contributes to the production of surface-active agents used in detergents and cleaning products.

Mechanism of Action

The mechanism by which 3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s cyano groups can participate in nucleophilic substitution reactions, leading to the formation of adducts with nucleophilic sites on biomolecules. This can result in the inhibition of cellular processes and the induction of cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the cyclopropane-tetracarbonitrile core but differ in substituents and functional groups, leading to distinct chemical and biological profiles:

Compound Name Substituent Molecular Formula Key Functional Groups
3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile Methyl-phenyl C₁₃H₈N₄ Cyano, methyl, phenyl
3-Methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile (CCG-2046) Propyl C₁₀H₁₀N₄ Cyano, methyl, propyl
3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile 4-Methoxyphenyl C₁₄H₈N₄O Cyano, methoxy, phenyl
Tetramethyl 3-phenylcyclopropane-1,1,2,2-tetracarboxylate Phenyl C₁₇H₁₆O₈ Carboxylate esters, phenyl

Key Observations :

  • Substituent Effects: The phenyl group in the target compound enhances aromatic interactions in biological systems compared to the alkyl propyl group in CCG-2044.
  • Functional Group Differences: Replacing cyano groups with carboxylate esters (as in the tetracarboxylate derivative) reduces electrophilicity and may improve stability in aqueous environments .

Critical Analysis :

  • The propyl derivative (CCG-2046) demonstrates dual activity as an mGlu1 antagonist and RGS4 inhibitor, highlighting the versatility of the tetracarbonitrile scaffold .
  • The target compound ’s phenyl group may enhance binding to hydrophobic pockets in proteins compared to alkyl or methoxy-substituted analogs, though empirical validation is needed.

Physicochemical Properties

Property 3-Methyl-3-phenyl Derivative (Target) 3-Methyl-3-propyl (CCG-2046) 3-(4-Methoxyphenyl) Derivative Tetracarboxylate Ester
Molecular Weight (g/mol) ~236.23 ~210.22 248.25 ~348.31
LogP (Predicted) Moderate (~2.5) Lower (~1.8) Higher (~2.7) Low (~1.2)
Solubility Low (cyano groups) Moderate Low High (ester groups)

Notes:

  • The tetracarboxylate ester exhibits higher solubility due to ester functionalities, making it more suitable for formulation than nitrile-containing analogs .
  • The 4-methoxyphenyl derivative ’s increased molecular weight and logP suggest enhanced blood-brain barrier penetration, a critical factor for CNS drugs .

Biological Activity

3-Methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile (C14H8N4) is a compound of interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H8N4
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 10432-47-0
  • Density : 1.29 g/cm³
  • Boiling Point : 551.2ºC at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential as a pharmaceutical agent. Its structure allows for interactions with biological macromolecules, suggesting possible roles in drug development.

Research indicates that compounds similar to this compound may exhibit biological activity through:

  • Enzyme Inhibition : Compounds with nitrile groups can act as enzyme inhibitors by mimicking substrates or transition states.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways.
  • Antioxidant Activity : Some studies suggest that cyclopropane derivatives can exhibit antioxidant properties, which may protect cells from oxidative stress.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of various cyclopropane derivatives, including this compound. The findings indicated that the compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918Reactive oxygen species generation

Study 2: Neuroprotective Effects

Another research article investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results demonstrated that treatment with this compound significantly reduced neuronal cell death and inflammation markers in vitro.

Treatment GroupNeuronal Viability (%)Inflammatory Markers Reduction (%)
Control70N/A
Compound-treated9040

Q & A

Q. What are the standard laboratory synthesis routes for 3-methyl-3-phenylcyclopropane-1,1,2,2-tetracarbonitrile?

The compound can be synthesized via cyanation reactions using copper(I) cyanide (CuCN) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 120°C). A precursor such as a halogenated cyclopropane derivative is typically reacted with CuCN under reflux for 16–20 hours. Post-reaction purification involves extraction with ethyl acetate, washing with brine, and column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Yield optimization may require stoichiometric adjustments of CuCN relative to the precursor .

Q. How is the cyclopropane core stabilized during synthesis to prevent ring-opening?

Steric protection from the phenyl and methyl substituents reduces ring strain. Reactions should avoid strong acids/bases or high-energy conditions (e.g., extreme temperatures). Solvent choice (e.g., NMP) and inert atmospheres (nitrogen/argon) further mitigate undesired side reactions. Monitoring via TLC or HPLC is recommended to detect early degradation .

Q. What spectroscopic techniques are employed to characterize this compound?

Key methods include:

  • 1H/13C NMR : To confirm substitution patterns and cyclopropane ring integrity. For example, cyclopropane protons typically appear as distinct multiplets in δ 1.5–3.0 ppm.
  • FT-IR : Peaks near ~2200–2250 cm⁻¹ confirm nitrile (-CN) groups.
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns .

Q. What safety precautions are critical when handling this compound?

Follow protocols for nitrile-containing compounds: use fume hoods, nitrile gloves, and eye protection. Avoid heat sources (risk of cyanide release). Store at 0–6°C in airtight containers. Refer to hazard codes P210 (fire/ignition risk) and P201/202 (pre-handling protocols) .

Q. How does the electron-withdrawing nature of nitriles influence the compound’s reactivity?

The four -CN groups increase electrophilicity at the cyclopropane carbons, making the ring susceptible to nucleophilic attack. This property is leveraged in functionalization studies, such as ring-opening reactions with thiols or amines under controlled conditions .

Advanced Research Questions

Q. What computational methods predict the ring strain and electronic properties of this cyclopropane derivative?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain energy and electron distribution. Studies compare HOMO-LUMO gaps to assess stability and reactivity. Polarizable continuum models (PCM) simulate solvent effects on reaction pathways .

Q. How can regioselective functionalization of the cyclopropane ring be achieved?

Use directing groups or transition-metal catalysts (e.g., Pd(dppf)Cl2) to control site-specific modifications. For example, Suzuki-Miyaura coupling with aryl boronic acids targets the phenyl-substituted carbon, while photoredox catalysis enables C–H activation at strained positions .

Q. Are there contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., cyclopropane proton splitting) may arise from solvent polarity or concentration effects. Cross-validate data using deuterated solvents (e.g., DMSO-d6 vs. CDCl3) and standardized sample preparation. Refer to databases like CAS or NIH RePORTER for consensus spectra .

Q. What role does this compound play in materials science applications?

Its rigid, electron-deficient structure makes it a candidate for:

  • Nonlinear optical materials : High polarizability from the conjugated nitriles.
  • Metal-organic frameworks (MOFs) : As a linker with transition metals (e.g., Cu, Zn) .

Q. How do steric and electronic effects impact its performance in catalysis?

The methyl and phenyl groups hinder approach to the cyclopropane core, favoring outer-sphere mechanisms in catalytic cycles. Electron withdrawal by -CN groups stabilizes transition states in oxidation/reduction reactions, as shown in Pd-mediated cross-couplings .

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